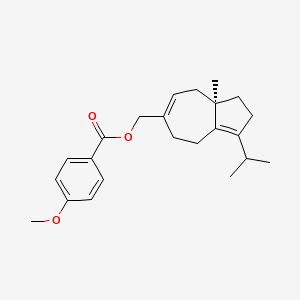
Benzoic acid, 4-methoxy-, (2,3,3a,4,7,8-hexahydro-3a-methyl-1-(1-methylethyl)-6-azulenyl)methyl ester, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxybenzoic acid [(3aR)-1-isopropyl-3a-methyl-2,3,3a,4,7,8-hexahydroazulene-6-yl]methyl ester is a complex organic compound that combines the structural features of 4-methoxybenzoic acid and a hexahydroazulene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxybenzoic acid [(3aR)-1-isopropyl-3a-methyl-2,3,3a,4,7,8-hexahydroazulene-6-yl]methyl ester typically involves the esterification of 4-methoxybenzoic acid with an alcohol derivative of the hexahydroazulene compound. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Methoxybenzoic acid [(3aR)-1-isopropyl-3a-methyl-2,3,3a,4,7,8-hexahydroazulene-6-yl]methyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid derivatives.
Reduction: Alcohol derivatives of the ester.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
4-Methoxybenzoic acid [(3aR)-1-isopropyl-3a-methyl-2,3,3a,4,7,8-hexahydroazulene-6-yl]methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 4-methoxybenzoic acid [(3aR)-1-isopropyl-3a-methyl-2,3,3a,4,7,8-hexahydroazulene-6-yl]methyl ester involves its interaction with specific molecular targets and pathways. The methoxybenzoic acid moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The hexahydroazulene derivative may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic acid: Shares the methoxybenzoic acid moiety but lacks the hexahydroazulene derivative.
Methyl 4-methoxybenzoate: Similar ester structure but with a simpler alcohol component.
4-Methoxybenzyl alcohol: Contains the methoxybenzoic acid moiety but in an alcohol form.
Uniqueness
4-Methoxybenzoic acid [(3aR)-1-isopropyl-3a-methyl-2,3,3a,4,7,8-hexahydroazulene-6-yl]methyl ester is unique due to the combination of the methoxybenzoic acid and hexahydroazulene structures, which may impart distinct chemical and biological properties not found in simpler analogs.
This detailed article provides a comprehensive overview of 4-methoxybenzoic acid [(3aR)-1-isopropyl-3a-methyl-2,3,3a,4,7,8-hexahydroazulene-6-yl]methyl ester, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
104697-03-2 |
|---|---|
Molecular Formula |
C23H30O3 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
[(8aR)-8a-methyl-3-propan-2-yl-2,4,5,8-tetrahydro-1H-azulen-6-yl]methyl 4-methoxybenzoate |
InChI |
InChI=1S/C23H30O3/c1-16(2)20-12-14-23(3)13-11-17(5-10-21(20)23)15-26-22(24)18-6-8-19(25-4)9-7-18/h6-9,11,16H,5,10,12-15H2,1-4H3/t23-/m0/s1 |
InChI Key |
IVRWGDQRYNLFQO-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)C1=C2CCC(=CC[C@]2(CC1)C)COC(=O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC(C)C1=C2CCC(=CCC2(CC1)C)COC(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















